![molecular formula C22H24N4O4 B2622495 N-(4-((6-ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)-3,5-dimethoxybenzamide CAS No. 946272-83-9](/img/structure/B2622495.png)
N-(4-((6-ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)-3,5-dimethoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-((6-ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)-3,5-dimethoxybenzamide, commonly known as EMA401, is a small molecule drug that has shown potential for treating chronic pain. This drug has undergone extensive scientific research, and its mechanism of action has been studied in detail.
Mecanismo De Acción
The mechanism of action of EMA401 involves the inhibition of the ATP-sensitive potassium channels (KATP) in sensory neurons. By inhibiting KATP channels, EMA401 reduces the release of neurotransmitters such as substance P and calcitonin gene-related peptide (CGRP), which are involved in pain transmission. EMA401 also reduces the excitability of sensory neurons, which further reduces pain transmission. The mechanism of action of EMA401 has been studied in detail, and its efficacy in reducing pain has been demonstrated in preclinical and clinical trials.
Biochemical and Physiological Effects:
EMA401 has several biochemical and physiological effects that contribute to its efficacy in reducing pain. By inhibiting KATP channels, EMA401 reduces the release of neurotransmitters such as substance P and CGRP, which are involved in pain transmission. EMA401 also reduces the excitability of sensory neurons, which further reduces pain transmission. Additionally, EMA401 has been shown to reduce the expression of genes that are involved in pain signaling. The biochemical and physiological effects of EMA401 have been studied in detail, and its efficacy in reducing pain has been demonstrated in preclinical and clinical trials.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
EMA401 has several advantages for lab experiments. It is a small molecule drug that can be easily synthesized and purified. EMA401 has been extensively studied, and its mechanism of action has been well characterized. Additionally, EMA401 has shown promising results in preclinical and clinical trials, which makes it an attractive candidate for further research.
However, there are also some limitations for lab experiments with EMA401. The synthesis method of EMA401 is complex and involves several steps, which can make it challenging to produce large quantities of the drug. Additionally, the efficacy of EMA401 may vary depending on the type of chronic pain being treated, which can make it challenging to generalize the results of lab experiments.
Direcciones Futuras
There are several future directions for research on EMA401. One potential direction is to investigate the efficacy of EMA401 in combination with other drugs for treating chronic pain. Another potential direction is to investigate the long-term effects of EMA401 on pain relief and quality of life. Additionally, further research is needed to understand the mechanism of action of EMA401 in more detail, which could lead to the development of more effective pain-relieving drugs.
Métodos De Síntesis
EMA401 is synthesized using a multistep process that involves the reaction of various chemical compounds. The synthesis method of EMA401 is complex and involves several steps, including the formation of intermediate compounds such as 4-chloro-3,5-dimethoxybenzamide and 6-ethoxy-2-methyl-4-aminopyrimidine. The final product is obtained by reacting the intermediate compounds with 4-aminophenol. The synthesis method of EMA401 has been optimized to ensure high yield and purity of the final product.
Aplicaciones Científicas De Investigación
EMA401 has shown potential for treating chronic pain, and its scientific research application has been extensively studied. Studies have shown that EMA401 is effective in reducing pain caused by various conditions such as neuropathic pain, osteoarthritis, and cancer. EMA401 has been tested in preclinical and clinical trials, and the results have been promising. The scientific research application of EMA401 has opened up new avenues for the treatment of chronic pain.
Propiedades
IUPAC Name |
N-[4-[(6-ethoxy-2-methylpyrimidin-4-yl)amino]phenyl]-3,5-dimethoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O4/c1-5-30-21-13-20(23-14(2)24-21)25-16-6-8-17(9-7-16)26-22(27)15-10-18(28-3)12-19(11-15)29-4/h6-13H,5H2,1-4H3,(H,26,27)(H,23,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HEJZGGRLYLGDAR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC(=NC(=C1)NC2=CC=C(C=C2)NC(=O)C3=CC(=CC(=C3)OC)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-((6-ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)-3,5-dimethoxybenzamide |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.